REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][C:15]=1Cl)[CH2:5][N:6]1[CH2:11][CH2:10][S:9][CH2:8][C:7]1=[O:12].ClC1C=C(C=CC=1Cl)CBr.N1CCSCC1=O>>[CH2:5]([N:6]1[CH2:11][CH2:10][S:9][CH2:8][C:7]1=[O:12])[C:4]1[CH:3]=[CH:2][CH:15]=[CH:14][CH:13]=1
|
Name
|
4-(3,4-dichlorobenzyl)-thiomorpholin-3-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CN2C(CSCC2)=O)C=CC1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CBr)C=CC1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(CSCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(CSCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |